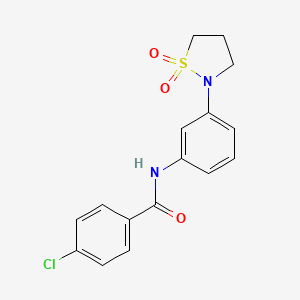

4-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide” is a chemical compound with the molecular formula C16H15ClN2O3S and a molecular weight of 350.821.

Synthesis Analysis

While I couldn’t find specific information on the synthesis of this compound, compounds with similar structures are often synthesized through a series of reactions involving aromatic substitution, amide coupling, and cyclization2.

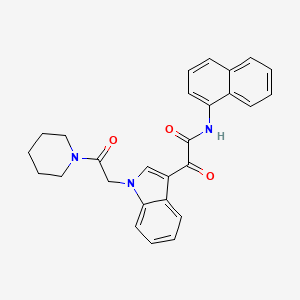

Molecular Structure Analysis

The compound contains several functional groups, including a chloro-substituted benzene ring, an amide group, and an isothiazolidine dioxides group1.

Chemical Reactions Analysis

The specific chemical reactions that this compound undergoes would depend on the conditions and the reagents used. However, I couldn’t find any specific information on this.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. Unfortunately, I couldn’t find any specific information on these properties for this compound1.Applications De Recherche Scientifique

Antimicrobial and Antifungal Properties

Recent studies have shown that derivatives of 4-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide exhibit promising antimicrobial and antifungal activities. For example, the synthesis of various derivatives has led to compounds that displayed significant activity against a range of bacterial and fungal strains. One study highlights the creation of compounds that, through molecular docking studies, show potential in the anti-tubercular drug discovery process, indicating their effectiveness against Mycobacterium tuberculosis with minimal cytotoxicity towards human cells (Nimbalkar et al., 2018). Another research outlines the synthesis of N-(5-benzylidene-4-oxo-2-substituted phenylthiazolidin-3-yl)-5-((1, 3-dioxoisoindolin-2-yl) methyl)-2-hydroxybenzamide derivatives that showed promising antibacterial activities, suggesting a potential for further exploration as antimicrobial agents (Patel & Dhameliya, 2010).

Anti-Tubercular Activity

Derivatives of 4-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide have been synthesized and evaluated for their potential as anti-tubercular agents. A series of novel derivatives were created with notable efficacy against Mycobacterium tuberculosis, demonstrating the chemical's versatility in contributing to the development of new anti-tubercular scaffolds. These derivatives were also tested for cytotoxicity, showing non-toxic nature towards human cancer cell lines, which is crucial for their potential application as therapeutic agents (Nimbalkar et al., 2018).

Anticancer and Anti-HIV Potential

The structure-activity relationship studies of substituted benzamides have revealed their potential as potent D2/5-HT2 antagonists and 5-HT1a agonists, indicating possible applications as neuroleptic (antipsychotic) agents. This suggests that derivatives of 4-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide could be explored further for their efficacy in treating psychiatric disorders, showcasing the compound's potential in mental health therapeutics (Norman et al., 1996).

Safety And Hazards

The safety and hazards of a compound refer to its toxicity, flammability, and environmental impact. I couldn’t find any specific information on these aspects for this compound.

Orientations Futures

Future directions could include further research to determine the compound’s properties, potential uses, and biological activity. However, without more specific information on the compound, it’s difficult to predict what these might be.

Propriétés

IUPAC Name |

4-chloro-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O3S/c17-13-7-5-12(6-8-13)16(20)18-14-3-1-4-15(11-14)19-9-2-10-23(19,21)22/h1,3-8,11H,2,9-10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQINOKFHBXIUMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-4-methylbenzamide](/img/structure/B2718891.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2718896.png)

![4-(Benzo[b]thiophene-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one](/img/structure/B2718897.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2718898.png)

![(4R)-3-[(2S,3S)-3-[2-[4-[5-[(3aS,4S,6aR)-2-oxidanylidene-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2,6-dimethyl-phenoxy]ethanoylamino]-2-oxidanyl-4-phenyl-butanoyl]-5,5-dimethyl-N-[(1S,2R)-2-oxidanyl-2,3-dihydro-1H-inden-1-yl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2718899.png)

![2-(3-fluorophenyl)-N-(2-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2718901.png)

![3-(isopropylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2718908.png)

![2-[(E)-2-(dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B2718910.png)

![7-Bromo-4-chloropyrazolo[1,5-a]pyridine](/img/structure/B2718911.png)

![2-[(3-Fluorobenzyl)amino]benzenesulfonamide](/img/structure/B2718913.png)